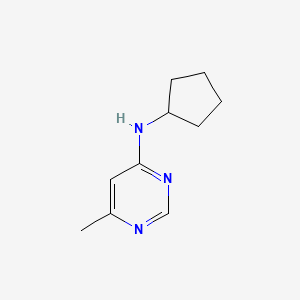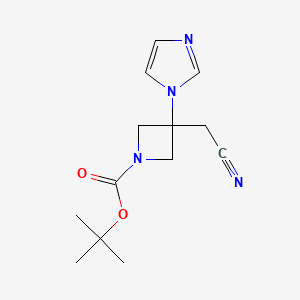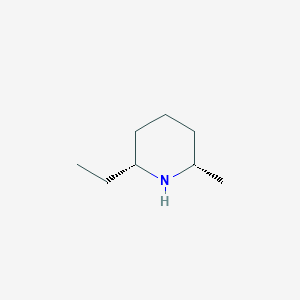
2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been studied extensively for its biological activities and mechanisms of action, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Thrombin Inhibition
2-(2-Chloro-6-fluorophenyl)acetamides, including compounds with structural similarities to 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide, have been identified as potent thrombin inhibitors. These compounds have been studied for their potential in inhibiting thrombin, an enzyme involved in blood clotting, with Ki values ranging from 0.9 to 33.9 nM. The research highlights the significance of the 2-(2-chloro-6-fluorophenyl)acetamide scaffold in developing thrombin inhibitors, suggesting possible therapeutic applications in conditions where thrombin's activity needs to be controlled, such as thrombosis and related cardiovascular diseases (L. Lee et al., 2007).
Antimicrobial Activity
Research has also explored the antimicrobial potential of derivatives structurally related to this compound. A study on sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, which share a similar halogenated aromatic component, demonstrated antimicrobial activity against various pathogens, including Gram-negative (Escherichia coli) and Gram-positive (methicillin-resistant Staphylococcus aureus) bacteria, as well as fungi like Aspergillus niger and Candida albicans. This suggests the potential of such compounds in contributing to the development of new antimicrobial agents, which is critical in the face of rising antibiotic resistance (N. Badiger et al., 2013).
Herbicide Metabolism and Environmental Impact
The metabolism of chloroacetamide herbicides and related compounds has been extensively studied, revealing insights into their environmental fate and biological impact. While the exact compound this compound was not specifically mentioned, research on similar chloroacetamide herbicides like acetochlor, alachlor, and metolachlor in human and rat liver microsomes sheds light on their metabolic pathways and potential environmental and health implications. These studies are crucial for understanding the persistence, bioaccumulation, and ecotoxicological risks of such compounds, contributing to safer and more sustainable agricultural practices (S. Coleman et al., 2000).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNOS/c18-15-4-1-5-16(19)14(15)11-17(21)20(12-6-7-12)9-8-13-3-2-10-22-13/h1-5,10,12H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHQWXZLIUQEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2511391.png)
![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2511393.png)


![N-(benzo[d]thiazol-2-yl)-5-chloro-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2511397.png)
![3-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2511400.png)

![N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2511403.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-carboxamide](/img/structure/B2511405.png)
![6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2511406.png)
![1-(4-benzylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2511407.png)

![6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2511409.png)
![2-(1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2511412.png)
